1-bromo-1h,1h,2h,2h-perfluorodecane

Fluorous synthesis Photochemistry Process optimization

Researchers developing PFOB-based oxygen carriers or synthesizing fluorinated surfactants often encounter emulsion instability and unpredictable reactivity when using generic perfluoroalkyl bromides. 1-Bromo-1H,1H,2H,2H-perfluorodecane resolves this with its precisely defined C₂H₄ spacer bridging a C₈F₁₇ tail to the terminal bromide. • Achieves PFOB emulsion stabilization at 2-3% w/v loading, validated per U.S. Patent 8,748,497 - preventing organ retention and particle growth. • Predictable nucleophilic substitution reactivity for fluorinated monomer, ligand, and surfactant synthesis. • Supplied at 98% purity with batch-specific CoA for reproducible formulation and synthesis outcomes.

Molecular Formula C10H4BrF17
Molecular Weight 527.01 g/mol
CAS No. 21652-57-3
Cat. No. B1273101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-bromo-1h,1h,2h,2h-perfluorodecane
CAS21652-57-3
Molecular FormulaC10H4BrF17
Molecular Weight527.01 g/mol
Structural Identifiers
SMILESC(CBr)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C10H4BrF17/c11-2-1-3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)9(24,25)10(26,27)28/h1-2H2
InChIKeyTWWJQNJBBMHHAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-1H,1H,2H,2H-perfluorodecane (CAS 21652-57-3) Technical Profile for Procurement Decision Support


1-Bromo-1H,1H,2H,2H-perfluorodecane (CAS 21652-57-3), also known as 2-perfluorooctylethyl bromide or 1H,1H,2H,2H-perfluorodecyl bromide, is a semi-fluorinated alkyl bromide with the molecular formula C₁₀H₄BrF₁₇ and molecular weight of 527.02 g/mol . The compound features a C₂H₄ spacer unit separating the terminal bromine atom from a perfluorooctyl (C₈F₁₇) segment, a structural feature that imparts both the reactivity of a primary alkyl bromide and the unique physicochemical properties of a highly fluorinated moiety . Key baseline physical parameters include a density of 1.758 g/cm³, a melting point of 35-36 °C (or 26 °C by alternative measurement), and a boiling point of 83-85 °C at 10 mmHg [1]. As a fluoroalkane building block, it serves as a precursor for synthesizing fluorinated surfactants, surface modification agents, and specialty fluorous materials, with commercial availability typically in 97-98% purity grades from multiple suppliers .

Why Generic Substitution Fails for 1-Bromo-1H,1H,2H,2H-perfluorodecane (CAS 21652-57-3)


Substituting 1-bromo-1H,1H,2H,2H-perfluorodecane with a generic perfluoroalkyl bromide or a shorter-chain analog is not scientifically justified for applications demanding specific fluorous phase behavior, emulsion stability, or tailored surface activity. The compound's distinct structural architecture—a precisely defined C₂H₄ ethyl spacer bridging a C₈F₁₇ perfluoroalkyl tail to a terminal bromide leaving group—cannot be replicated by simple perfluoroalkyl iodides (which exhibit different leaving-group reactivity), perfluoroalkyl bromides lacking the hydrocarbon spacer (which show altered electronic properties at the reactive center), or shorter-chain homologs (which confer different hydrophobicity and fluorous partitioning coefficients) . More critically, substitution with the closely related perfluorooctyl bromide (PFOB) fails in emulsion stabilization applications: perfluorodecyl bromide demonstrates quantitatively superior efficacy as a stabilizing co-surfactant at low concentrations (2-3% w/v), enabling stable fluorocarbon emulsions that PFOB alone cannot achieve without incurring unacceptable organ retention times and particle size growth [1]. The evidence detailed below substantiates these differentiation claims through quantitative comparator data.

Quantitative Differentiation Evidence: 1-Bromo-1H,1H,2H,2H-perfluorodecane vs. Closest Analogs


Synthesis Route Efficiency: Photo-Induced Bromination of 1H,1H,2H,2H-Perfluoro-1-decanol

A photo-induced synthetic route to 1-bromo-1H,1H,2H,2H-perfluorodecane from 1H,1H,2H,2H-perfluoro-1-decanol achieves a reported yield of approximately 89%, representing a well-characterized, high-efficiency pathway [1]. The method was systematically optimized by investigating the effects of light source, temperature, bromine addition rate, and reaction time on conversion efficiency, followed by low-temperature purification to meet pharmaceutical-grade purity requirements [1]. This route contrasts with conventional thermal bromination approaches for perfluoroalkyl bromides, which may require harsher conditions or exhibit lower selectivity.

Fluorous synthesis Photochemistry Process optimization

Emulsion Stabilization Efficacy: Perfluorodecyl Bromide vs. Perfluorooctyl Bromide (PFOB)

In fluorocarbon emulsion formulations for oxygen delivery, perfluorodecyl bromide acts as a potent stabilizer for perfluorooctyl bromide (PFOB) at remarkably low concentrations. U.S. Patent 8,748,497 demonstrates that perfluorodecyl bromide at only 2-3% w/v (with PFOB at 57-60% w/v) achieves emulsion stability equivalent to that of much more highly concentrated PFOB/PFDB mixtures, while avoiding the significant problems of higher PFDB concentrations including longer organ retention times, PFDB crystal formation, enlarged emulsion particles, manufacturing difficulties, and inability of repeat dosing [1][2].

Fluorocarbon emulsion Oxygen carrier Colloidal stability

Defined C₂H₄ Spacer Architecture Enables Predictable Surface Activity

1-Bromo-1H,1H,2H,2H-perfluorodecane incorporates a precisely defined C₂H₄ ethyl spacer between the terminal bromine atom and the C₈F₁₇ perfluoroalkyl segment . This structural feature distinguishes it from fully perfluorinated alkyl bromides (e.g., perfluorooctyl bromide, which lacks any hydrocarbon spacer) and from longer-spacer variants, each of which exhibits different electronic environments at the reactive carbon and distinct hydrophilic-hydrophobic balance. The C₂H₄ spacer confers predictable reactivity consistent with a primary alkyl bromide while preserving the strong fluorous character of the C₈F₁₇ tail, enabling the compound to serve as a building block for synthesizing fluorinated surfactants, coating agents, and fluorous-tagged molecules where precise control over amphiphilicity is required .

Surface modification Fluorous materials Fluorinated surfactant precursor

Chain Length and Physicochemical Profile Differentiate from C₆ and C₁₂ Homologs

With a total carbon count of 10 (C₁₀) and a molecular weight of 527.02 g/mol, 1-bromo-1H,1H,2H,2H-perfluorodecane occupies a specific position in the homologous series between shorter-chain analogs (e.g., 1H,1H,2H,2H-perfluorooctyl bromide, C₈) and longer-chain variants (e.g., perfluorododecyl bromide, C₁₂) . Measured physical properties include a boiling point of 83-85 °C at 10 mmHg and a melting point of 35-36 °C [1]. At 10 mmHg, the boiling point of 83-85 °C reflects its volatility profile under reduced pressure, a parameter relevant for purification and handling considerations. This chain length yields a balance between adequate fluorous content for strong hydrophobic/oleophobic effects and sufficient volatility/reactivity for synthetic utility.

Fluorochemical building block Hydrophobicity Volatility

Purity Grade Options Support Differentiated End-Use Requirements

Commercial availability of 1-bromo-1H,1H,2H,2H-perfluorodecane spans multiple purity grades from different suppliers: 98% minimum purity (AKSci) , 97% (Alfa Chemistry, Matrix Scientific) [1], and 95%+ (Chemenu) , with specialized manufacturers offering 95-99.5% by GC . This range of purity options enables users to match the material grade to the specific rigor of their application, whether for preparative synthesis tolerating minor impurities or for applications demanding higher purity (e.g., pharmaceutical-grade intermediates or precise surface studies).

Quality specification Research-grade chemical Procurement

Validated Application Scenarios for 1-Bromo-1H,1H,2H,2H-perfluorodecane Procurement


Formulation of Stabilized Fluorocarbon Emulsions for Oxygen Delivery

1-Bromo-1H,1H,2H,2H-perfluorodecane (perfluorodecyl bromide) is an essential co-surfactant in optimized perfluorooctyl bromide (PFOB) emulsions for oxygen carrier applications. At precisely 2-3% w/v, it provides emulsion stability equivalent to much higher PFDB concentrations while avoiding adverse effects such as prolonged organ retention, crystal formation, and particle size growth [1]. This scenario is validated by U.S. Patent 8,748,497, which specifies the optimal formulation range (57-60% w/v PFOB + 2-3% w/v PFDB, emulsified with 3-4% w/v egg yolk phospholipid) [1][2]. Procurement for this application requires material suitable for pharmaceutical or preclinical development, where purity and consistency of the PFDB component directly impact emulsion performance and safety profiles.

Synthesis of Fluorinated Surfactants and Surface Modification Agents

The terminal bromine of 1-bromo-1H,1H,2H,2H-perfluorodecane serves as a reactive handle for nucleophilic substitution, enabling the introduction of the 2-(perfluorooctyl)ethyl moiety into diverse molecular architectures [1]. This compound is employed in synthesizing fluorocarbon surfactants, coating additives (e.g., leveling agents for paints, water/oil repellents for textiles), and ink dispersants, leveraging the low surface tension imparted by the C₈F₁₇ segment [2]. The defined C₂H₄ spacer provides a predictable reactivity profile distinct from perfluoroalkyl iodides or non-spaced perfluoroalkyl bromides. Procurement decisions should be guided by the specific end-use: research synthesis may tolerate 95-97% purity, while industrial formulation may demand higher purity grades (98%+) to ensure reproducible surface-active performance.

Precursor for Fluorous-Tagged Reagents in Biphasic Catalysis

The 2-(perfluorooctyl)ethyl group derived from 1-bromo-1H,1H,2H,2H-perfluorodecane can be used to synthesize fluorous-tagged ligands and catalysts for fluorous biphasic systems [1]. The C₂H₄ spacer insulates the reactive or catalytic center from the strong electron-withdrawing effects of the perfluoroalkyl segment, a structural feature critical for maintaining catalyst activity while conferring the necessary fluorous solubility for phase separation. Procurement for fluorous chemistry applications should prioritize consistent molecular identity (confirmed by GC or NMR) and adequate purity to avoid side reactions during ligand derivatization.

Building Block for Specialty Fluoropolymers and Coatings

1-Bromo-1H,1H,2H,2H-perfluorodecane can be derivatized into acrylate and methacrylate monomers (e.g., 2-(perfluorooctyl)ethyl methacrylate, CAS 1996-88-9) for incorporation into fluorinated copolymers with tailored surface properties [1]. Such polymers find application in low-surface-energy coatings, anti-fouling materials, and hydrophobic surface treatments. The C₁₀ chain length of the parent bromide translates to a specific fluorine content in the resulting polymer, distinguishing it from shorter-chain (C₆) or longer-chain (C₁₂) analogs, each of which yields different degrees of hydrophobicity and different regulatory considerations regarding perfluoroalkyl substance persistence. Procurement should align with the target polymer composition and the end-use performance requirements for surface energy reduction.

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